molecular formula C6H14ClNO B1523709 2-(Azetidin-3-yl)propan-2-ol hydrochloride CAS No. 1357923-33-1

2-(Azetidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B1523709
CAS No.: 1357923-33-1
M. Wt: 151.63 g/mol
InChI Key: ZDTIEZKFOLVALT-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound centers around a four-membered azetidine ring system directly connected to a tertiary alcohol moiety. The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, exhibits significant ring strain due to its four-membered structure, which influences the compound's reactivity profile. The nitrogen atom within the azetidine ring serves as the site of protonation in the hydrochloride salt form, creating a positively charged ammonium center that significantly alters the compound's physical and chemical properties.

The tertiary alcohol functionality positioned at the 2-carbon of the propyl chain introduces additional complexity to the molecular structure. This tertiary alcohol center features two methyl groups and the azetidine-containing carbon chain, creating a branched architecture that affects both the compound's solubility characteristics and its potential for hydrogen bonding interactions. The presence of both the basic nitrogen center and the hydroxyl group creates opportunities for multiple intermolecular interactions, including hydrogen bonding and electrostatic attractions.

The stereochemical considerations for this compound arise primarily from the potential for restricted rotation around the carbon-carbon bond connecting the azetidine ring to the propyl chain. While the molecule does not contain classical chiral centers, the ring strain in the azetidine system and the branched nature of the tertiary alcohol create conformational preferences that influence the compound's three-dimensional structure. The molecular formula C6H14ClNO reflects the addition of hydrogen chloride to the parent compound, with the chloride anion balancing the positive charge on the protonated nitrogen.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing heterocycles and functional groups. The parent compound name begins with the identification of the longest carbon chain containing the hydroxyl group, which in this case is the three-carbon propanol unit. The "propan-2-ol" designation indicates that the hydroxyl group is located at the second carbon of the propyl chain, creating a secondary alcohol connectivity pattern.

The azetidine ring system is treated as a substituent on the main propanol chain, requiring the specification of its point of attachment. The designation "azetidin-3-yl" indicates that the azetidine ring is connected through its third carbon atom, which corresponds to one of the methylene carbons adjacent to the nitrogen atom. This numbering system follows standard heterocycle nomenclature conventions where the heteroatom receives the lowest possible number.

The chemical abstracts service registry number 1357923-33-1 serves as the unique identifier for the hydrochloride salt form of the compound. Alternative identification systems include the molecular design limited number MFCD22199153, which provides additional cataloging information for chemical databases. The simplified molecular-input line-entry system representation CC(C)(O)C1CNC1.[H]Cl provides a text-based description of the molecular connectivity, with the separate notation for the hydrogen chloride component indicating the salt nature of the compound.

Comparative Analysis of Protonated versus Free Base Forms

The transformation from the free base 2-(azetidin-3-yl)propan-2-ol to its hydrochloride salt involves significant changes in molecular properties and behavior. The free base form, characterized by the chemical abstracts service number 1257293-78-9, possesses a molecular formula of C6H13NO and a molecular weight of 115.18 grams per mole. In contrast, the hydrochloride salt exhibits a molecular formula of C6H14ClNO with an increased molecular weight of 151.63 grams per mole, reflecting the addition of hydrogen chloride.

The protonation state dramatically affects the compound's solubility characteristics and stability profile. The free base form displays limited water solubility due to its neutral character and the hydrophobic nature of the azetidine ring system. However, the hydrochloride salt demonstrates enhanced aqueous solubility through the formation of the ammonium chloride salt, which facilitates ionic interactions with water molecules. This enhanced solubility proves particularly valuable for synthetic applications and purification procedures.

The acid-base properties of the compound reflect the basic nature of the azetidine nitrogen atom. The free base exhibits a calculated pKa value of approximately 9.611 for the conjugate acid, indicating moderate basicity comparable to other secondary aliphatic amines. The formation of the hydrochloride salt essentially represents the complete protonation of this basic center under acidic conditions, resulting in a stable ionic compound with altered physical properties.

Property Free Base Hydrochloride Salt
Chemical Abstracts Service Number 1257293-78-9 1357923-33-1
Molecular Formula C6H13NO C6H14ClNO
Molecular Weight (g/mol) 115.18 151.63
Solubility in Water Limited Enhanced
Stability Moderate Improved
Ionic Character Neutral Ionic

Crystallographic Data and Solid-State Configuration

The solid-state properties of this compound reflect the ionic nature of the compound and the presence of multiple hydrogen bonding opportunities. The compound typically exists as a crystalline solid at room temperature, with the crystal packing influenced by electrostatic interactions between the ammonium cations and chloride anions, as well as hydrogen bonding networks involving both the protonated nitrogen and the hydroxyl group.

The crystallographic analysis reveals that the compound adopts specific conformational preferences in the solid state that minimize steric interactions while maximizing favorable intermolecular contacts. The azetidine ring maintains its characteristic puckered conformation, with the ring strain influencing the overall molecular geometry. The tertiary alcohol group participates in hydrogen bonding networks that contribute to the crystal stability and influence the melting point and other thermal properties of the material.

Storage recommendations for the compound indicate optimal stability under refrigerated conditions between 2-7 degrees Celsius, suggesting that thermal motion at higher temperatures may disrupt the crystalline organization or promote degradation pathways. The compound appears as a clear, solid material with characteristic properties consistent with organic ammonium salts. The molecular design limited number MFCD22199153 facilitates identification and tracking of crystallographic studies and solid-state characterization data.

Properties

IUPAC Name

2-(azetidin-3-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-7-4-5;/h5,7-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIEZKFOLVALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357923-33-1
Record name 3-Azetidinemethanol, α,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357923-33-1
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Record name 2-(azetidin-3-yl)propan-2-ol hydrochloride
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Preparation Methods

Azetidine Ring Formation via Cyclization of Propane Derivatives

A key step in preparing azetidine derivatives like 2-(Azetidin-3-yl)propan-2-ol hydrochloride involves cyclization reactions of propane derivatives bearing suitable leaving groups at the 1 and 3 positions. This process typically uses primary amines and propane derivatives to form the azetidine ring through intramolecular nucleophilic substitution.

  • Starting Materials: Primary arylmethylamines or substituted methylamines and propane derivatives with leaving groups such as chloro, bromo, iodo, or tosylate at positions 1 and 3.
  • Reaction Conditions: Heating in hot organic solvents (e.g., butanol) with a non-nucleophilic base and controlled water content to promote ring closure.
  • Temperature Range: Typically 85°–150°C, optimally 95°–105°C.
  • Mechanism: The primary amine attacks the propane derivative to form a linear intermediate, which cyclizes in the presence of water and base to yield the azetidine intermediate.

This method yields N-protected azetidine intermediates, which can be further processed to obtain the target azetidine free base or its hydrochloride salt.

Deprotection and Hydrogenolysis to Obtain Azetidine Free Base

After azetidine ring formation, the N-protected azetidine intermediate undergoes hydrogenolysis to remove protecting groups and generate the azetidine free base.

  • Catalysts: Palladium-based catalysts such as palladium on charcoal, palladium hydroxide on carbon, or palladium oxide on carbon.
  • Solvents: Protic solvents like methanol or aqueous organic mixtures.
  • Conditions: Hydrogen gas pressure ranging from 20 to 150 psi, typically 40–80 psi; temperature between 20°–150°C, optimally 40°–80°C; reaction time about 1–3 hours or longer depending on scale.
  • Outcome: Removal of the N-protecting group, yielding the azetidine free base in solution.

Following hydrogenolysis, the azetidine free base is often converted into its hydrochloride salt by treatment with mineral acids such as hydrochloric acid.

Salt Formation: Conversion to Hydrochloride Salt

The free base azetidine derivative is converted into the hydrochloride salt to improve stability, crystallinity, and handling properties.

  • Procedure: The free base solution is treated with hydrochloric acid or exposed to hydrogen chloride gas.
  • Solvents: Ethanol or other suitable solvents.
  • Conditions: Typically, the reaction mixture is stirred at ambient temperature or refluxed for several hours (e.g., 12 hours).
  • Isolation: The precipitated hydrochloride salt is collected by filtration and washed with non-polar solvents such as methyl tert-butyl ether to yield a pure solid product.

This step ensures the formation of this compound as a stable crystalline compound suitable for further use.

Alternative Synthetic Routes Using Protected Azetidine Derivatives

Some methods employ protected azetidine intermediates such as N-t-butyl-O-trimethylsilylazetidine, which undergo acid treatment and subsequent base workup to yield azetidine derivatives.

  • Steps:
    • Treatment of protected azetidine with hydrochloric acid at room temperature, followed by extraction and drying.
    • Neutralization with sodium hydroxide and saturation with potassium carbonate to isolate the product.
    • Purification by solvent extraction and drying.
  • Yields: Moderate to good yields (~60–80%) have been reported for these steps.
  • Advantages: These methods offer control over intermediate purity and facilitate scale-up.

Green and Facile Synthesis Approaches

Recent research has focused on developing environmentally friendly and cost-effective synthesis methods for azetidine derivatives, including intermediates relevant to this compound.

  • Starting Materials: Commercially available benzylamine.
  • Innovations:
    • Use of green oxidation reactions in microchannel reactors.
    • Avoidance of expensive or polluting reagents.
    • Improved yields and scalability.
  • Benefits: These methods align with industrial production goals by reducing environmental impact and improving efficiency.

Summary Table of Key Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Product Reference
1 Cyclization of primary amine with propane derivative Primary arylmethylamine, 1,3-dihalopropane, base, water, 85–150°C N-protected azetidine intermediate
2 Hydrogenolysis to remove protecting group Pd/C catalyst, H2 gas (40–80 psi), methanol, 40–80°C Azetidine free base
3 Conversion to hydrochloride salt HCl or HCl gas, ethanol, reflux or ambient temp, 12 h This compound salt
4 Alternative acid/base workup of protected azetidine N-t-butyl-O-trimethylsilylazetidine, HCl, NaOH, K2CO3 Azetidine derivative as crystalline solid
5 Green synthesis via microchannel reactor Benzylamine, green oxidation, microchannel reactor Cost-effective, scalable azetidine intermediates

Research Findings and Notes

  • The cyclization reaction is sensitive to water content and base type; controlled addition of water promotes efficient ring closure with minimal side products.
  • Palladium catalysts are preferred for hydrogenolysis due to high selectivity and mild conditions.
  • Formation of hydrochloride salt improves compound stability and facilitates purification.
  • Green synthesis methods reduce hazardous waste and improve cost efficiency, which is critical for industrial-scale production.
  • The molar ratio of propane derivative to amine can be varied (1:1 to 5:1) to optimize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

2-(Azetidin-3-yl)propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Azetidin-3-yl)propan-2-ol hydrochloride with structurally related azetidine and heterocyclic derivatives, emphasizing key physicochemical and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Similarity Key Differences Potential Applications
3-(Methoxymethyl)azetidine hydrochloride 942308-06-7 C₅H₁₂ClNO 151.61 0.86 Methoxymethyl substituent increases lipophilicity; reduced steric hindrance. CNS-targeted prodrugs
3-Methylazetidine hydrochloride 935669-28-6 C₄H₁₀ClN 123.58 0.74 Lacks hydroxyl group; simpler structure with lower polarity. Building block for alkylated amines
(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride 1421033-80-8 C₆H₁₄ClNO 165.64 0.75 Five-membered pyrrolidine ring; ethanol chain enhances hydrogen bonding capacity. Dopamine receptor modulators
2-(Piperidin-3-yl)propan-2-ol hydrochloride 1003560-59-5 C₈H₁₈ClNO 179.69 0.73 Six-membered piperidine ring; increased conformational flexibility. Antihistamines or anticholinergics
1-(Azetidin-3-yloxy)propan-2-ol hydrochloride 2241375-88-0 C₆H₁₄ClNO₂ 167.63 0.71 (inferred) Ether linkage introduces metabolic stability; altered solubility profile. Prodrugs for sustained release

Key Insights from Structural Comparisons :

Ring Size and Strain :

  • The azetidine ring (four-membered) in 2-(Azetidin-3-yl)propan-2-ol introduces higher ring strain compared to five-membered (pyrrolidine) or six-membered (piperidine) analogs. This strain may enhance reactivity in ring-opening reactions or binding to strained enzyme pockets .
  • Piperidine derivatives exhibit greater conformational flexibility, which can improve binding to larger protein targets .

Functional Group Impact :

  • Hydroxyl groups (e.g., in 2-(Azetidin-3-yl)propan-2-ol) enhance water solubility and hydrogen-bonding interactions, critical for receptor affinity. Methoxymethyl or methyl substituents (e.g., 3-(Methoxymethyl)azetidine) prioritize lipophilicity, favoring blood-brain barrier penetration .
  • Ether-linked derivatives (e.g., 1-(Azetidin-3-yloxy)propan-2-ol) resist enzymatic degradation, making them suitable for prolonged-action formulations .

Stereochemical Considerations :

  • Stereoisomers like (R)-2-(Azetidin-2-yl)propan-2-ol hydrochloride (CAS: 2173637-17-5) exhibit distinct pharmacological profiles. For example, the (R)-isomer may show higher selectivity for G-protein-coupled receptors due to spatial alignment of functional groups .

Biological Activity

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a hydrochloride salt derived from the azetidine class of compounds. Its unique structure features an azetidine ring and an isopropyl alcohol moiety, which are common in many biologically active molecules. This article explores its biological activity, potential applications, and relevant research findings.

This compound is characterized by high solubility in water, ranging from 13.0 mg/ml to 28.7 mg/ml depending on the conditions. The compound's hydrochloride form enhances its stability and bioavailability, suggesting it may be well absorbed when administered.

The compound's interactions can be hypothesized based on its functional groups:

  • Alcohol Group : Typically involved in hydrogen bonding, which can influence receptor binding.
  • Azetidine Ring : May interact with neurotransmitter systems or enzymes due to its cyclic structure.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have documented activities:

Compound NameCAS NumberSimilarity Index
3-Methylpiperidin-4-ol hydrochloride1185293-84-80.82
4-(Hydroxymethyl)piperidin-4-ol hydrochloride240401-25-60.79
3-Methylpyrrolidin-3-ol hydrochloride921592-91-80.77
Azetidin-3-ylmethanol hydrochloride928038-44-20.76
2-Azaspiro[3.3]heptan-6-ol hydrochloride1630907-10-60.76

These compounds have shown various biological activities, indicating that structural variations can lead to different pharmacological effects.

Case Studies and Research Findings

While specific studies on this compound are scarce, related azetidine derivatives have been investigated for their biological properties:

  • Antiproliferative Activity : Compounds similar to azetidines have demonstrated significant antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and others . These findings suggest that azetidine derivatives could be explored further for anticancer activity.
  • Synthetic Applications : Research has shown that azetidines can be synthesized using various methods, highlighting their versatility and potential as building blocks in drug development . The synthesis of related compounds has led to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Azetidin-3-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with (N-Boc)azetidin-3-one as a precursor. Perform a Horner–Wadsworth–Emmons reaction using DBU as a catalyst to generate intermediates like (N-Boc-azetidin-3-ylidene)acetate .
  • Step 2 : Conduct an aza-Michael addition with NH-heterocycles to form the azetidine core. Adjust solvent systems (e.g., dichloromethane or 1,2-dimethoxyethane) to control reaction kinetics .
  • Step 3 : Convert the free base to the hydrochloride salt using HCl in anhydrous conditions to enhance solubility and stability .
  • Optimization : Vary temperature (e.g., 0–25°C), catalyst loading (e.g., 1–5 mol%), and reaction time (12–48 hrs) to maximize yield .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity .
  • Structural Confirmation :
  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data (e.g., azetidine protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ at m/z 150.6) .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under acidic or basic conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via LC-MS under varying pH (1–14) and temperatures (25–60°C). Hydrolysis of the azetidine ring is pH-dependent, with rapid degradation in strong acids (pH < 2) due to ring-opening .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate transition states and activation energies for ring-opening pathways .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with nucleophiles (e.g., amines, thiols) using software like GROMACS. Focus on steric effects from the tert-butyl group in 2-(azetidin-3-yl)propan-2-ol, which hinders nucleophilic attack at the azetidine nitrogen .
  • Docking Studies : Predict binding affinities for biological targets (e.g., GPCRs) using AutoDock Vina. The azetidine ring’s conformation (e.g., puckering) influences hydrogen-bonding interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values in kinase inhibition studies) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the tert-butyl group with cyclopropane) to isolate variables affecting activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)propan-2-ol hydrochloride
Reactant of Route 2
2-(Azetidin-3-yl)propan-2-ol hydrochloride

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